molecular formula C8H7FO B6281168 3-(fluoromethyl)benzaldehyde CAS No. 96258-62-7

3-(fluoromethyl)benzaldehyde

Cat. No.: B6281168
CAS No.: 96258-62-7
M. Wt: 138.14 g/mol
InChI Key: VLUXDTNIKMUDNZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)benzaldehyde is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a fluoromethyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 3-(methyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinating agents and catalysts to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(fluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 3-(fluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-(Fluoromethyl)benzoic acid.

    Reduction: 3-(Fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Fluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of therapeutic agents. The compound can also act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

    4-Fluorobenzaldehyde: Contains a fluorine atom at the para position relative to the aldehyde group.

Uniqueness: 3-(Fluoromethyl)benzaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and lipophilicity, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

96258-62-7

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

3-(fluoromethyl)benzaldehyde

InChI

InChI=1S/C8H7FO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2

InChI Key

VLUXDTNIKMUDNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CF

Purity

95

Origin of Product

United States

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